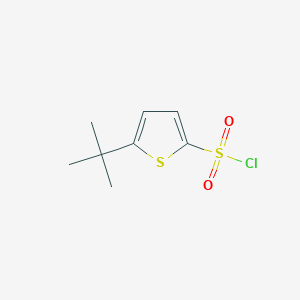

5-Tert-butylthiophene-2-sulfonyl chloride

Description

Central Role of Sulfonyl Chlorides as Electrophilic Building Blocks in Synthetic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This inherent electrophilicity makes them highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity is the cornerstone of their utility in organic synthesis. The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone for the formation of sulfonamides, a functional group prevalent in a vast number of pharmaceuticals. Similarly, their reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. The versatility of sulfonyl chlorides extends to their participation in various carbon-carbon bond-forming reactions, further cementing their status as fundamental building blocks in the synthetic chemist's toolkit.

Significance of Heterocyclic Sulfonyl Chlorides in Contemporary Chemical Research

While arylsulfonyl chlorides, in general, are of immense importance, their heterocyclic counterparts have garnered increasing attention in contemporary chemical research, particularly in the field of medicinal chemistry. Heterocyclic scaffolds are ubiquitous in biologically active molecules, and the incorporation of a sulfonyl chloride moiety onto a heterocyclic ring provides a powerful handle for molecular diversification and the synthesis of novel therapeutic agents.

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in drug discovery. Thiophene-based compounds exhibit a wide spectrum of biological activities. Consequently, thiophene sulfonyl chlorides are valuable intermediates for the synthesis of new chemical entities with potential therapeutic applications. The regioselective introduction of a sulfonyl chloride group onto the thiophene ring allows for the targeted synthesis of derivatives with tailored electronic and steric properties.

Specific Focus on 5-Tert-butylthiophene-2-sulfonyl chloride: A Unique Thiophene Sulfonyl Chloride Derivative

Within the family of thiophene sulfonyl chlorides, this compound stands out as a particularly interesting derivative. The presence of a bulky tert-butyl group at the 5-position of the thiophene ring introduces unique steric and electronic properties to the molecule. The tert-butyl group, being electron-donating through hyperconjugation, can influence the reactivity of the sulfonyl chloride group. Furthermore, its significant steric bulk can direct the regioselectivity of reactions involving other positions on the thiophene ring and can impact the conformational preferences of the resulting sulfonamides and other derivatives.

This unique combination of a reactive sulfonyl chloride group, an aromatic thiophene core, and a sterically demanding tert-butyl substituent makes this compound a valuable and intriguing building block for the synthesis of novel organic molecules with potentially interesting biological and material properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 179400-17-0 |

| Molecular Formula | C₈H₁₁ClO₂S₂ |

| Molecular Weight | 238.76 g/mol |

| Appearance | Powder |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHLHIKHBZVZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179400-17-0 | |

| Record name | 5-tert-butylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 5 Tert Butylthiophene 2 Sulfonyl Chloride and Analogs

Strategic Approaches to Thiophene (B33073) Core Functionalization

The construction of 5-tert-butylthiophene-2-sulfonyl chloride hinges on the successful and regioselective installation of both the tert-butyl group at the C5 position and the sulfonyl chloride group at the C2 position. The high reactivity of the thiophene ring, particularly at the C2 and C5 positions, towards electrophilic substitution dictates many of the synthetic strategies employed. derpharmachemica.com

Regioselective Introduction of the tert-Butyl Moiety onto Thiophene Rings

The introduction of a tert-butyl group onto a thiophene ring is typically achieved through electrophilic alkylation, a classic example being the Friedel-Crafts reaction. google.commdpi.com Thiophene can be alkylated with tert-butyl alcohol in the presence of a catalyst like boron trifluoride-etherate. google.com This method leverages the generation of a stable tert-butyl carbocation, which then attacks the electron-rich thiophene ring. Due to the directing effect of the sulfur atom, substitution occurs preferentially at the α-positions (C2 and C5). To achieve mono-substitution and prevent the formation of di-substituted products, reaction conditions such as temperature and stoichiometry must be carefully controlled.

Alternative strategies for achieving regioselectivity, particularly when other substituents are present, involve directed metallation. rsc.orgresearchgate.net For instance, a directing group at the C2 position can facilitate lithiation at the C3 position. However, for the synthesis of the target compound, direct alkylation of unsubstituted thiophene is a more straightforward approach to obtain 2-tert-butylthiophene (B1664577). nih.gov Another approach involves the reaction of 2-lithiothiophene with a source of the tert-butyl cation, though Friedel-Crafts alkylation is more common for this specific transformation.

Pre-functionalization Strategies for Sulfonyl Chloride Formation

Once 2-tert-butylthiophene is obtained, the next strategic step is to introduce a functional group at the C5 position that can be readily converted into a sulfonyl chloride. A common and direct method is the sulfonation of 2-tert-butylthiophene. researchgate.net Reaction with a suitable sulfonating agent, such as chlorosulfonic acid or oleum, introduces a sulfonic acid group (-SO₃H) at the vacant C5 position, yielding 5-tert-butylthiophene-2-sulfonic acid. chemsrc.com This sulfonic acid can then be converted to the desired sulfonyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Another pre-functionalization route involves introducing a thiol group (-SH). This can be accomplished by lithiating 2-tert-butylthiophene at the 5-position with an organolithium reagent like n-butyllithium, followed by quenching the resulting thienyllithium intermediate with elemental sulfur. encyclopedia.pub This sequence provides 5-tert-butylthiophene-2-thiol, a direct precursor for oxidative chlorosulfonation.

Direct Sulfonyl Chloride Formation from Thiophene Precursors

Direct methods for forming the sulfonyl chloride group from advanced thiophene intermediates are often preferred for their efficiency and atom economy. These methods typically involve oxidative reactions on sulfur-containing precursors.

Oxidative Chlorosulfonation Reactions

Oxidative chlorosulfonation is a powerful transformation that converts sulfur-containing functional groups, such as thiols or their derivatives, directly into sulfonyl chlorides in a single step. This approach avoids the isolation of the intermediate sulfonic acid, streamlining the synthetic sequence.

The oxidation of thiophenethiols is a well-established method for the synthesis of thiophenesulfonyl chlorides. A variety of oxidizing agents can be employed, but a particularly effective and widely used system involves N-chlorosuccinimide (NCS) in the presence of an acid and a suitable solvent. organic-chemistry.org The reaction of a thiophenethiol with NCS proceeds through the in-situ generation of a more potent chlorinating species, effectively converting the thiol to the corresponding sulfonyl chloride in good yields. ed.ac.uked.ac.uk

The combination of NCS and dilute hydrochloric acid in a solvent like acetonitrile (B52724) provides a controlled and efficient reaction environment. organic-chemistry.org This method is generally high-yielding and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.orgnih.gov The byproduct of the reaction, succinimide (B58015), is easily removed, simplifying the product purification. organic-chemistry.org

| Substrate | Reagent System | Solvent | Conditions | Yield (%) |

| Thiophenol | NCS / HCl (aq) | Acetonitrile | 0°C to rt | 94 |

| 4-Methylthiophenol | NCS / HCl (aq) | Acetonitrile | 0°C to rt | 96 |

| 4-Chlorothiophenol | NCS / HCl (aq) | Acetonitrile | 0°C to rt | 96 |

| Thioacetate | NCS / HCl (aq) | Acetonitrile | 0°C to rt | High |

| Disulfide | NCS / HCl (aq) | Acetonitrile | 0°C to rt | High |

This table presents representative yields for the NCS-mediated oxidative chlorination of various thiol derivatives, demonstrating the general applicability of the method. organic-chemistry.org

An alternative and convenient route to sulfonyl chlorides proceeds via S-alkyl isothiourea salts. This method is particularly useful as it starts from readily available alkyl halides. For the synthesis of this compound, the precursor would be 2-chloro- or 2-bromo-5-tert-butylthiophene. This halo-thiophene is reacted with thiourea (B124793) in a solvent like ethanol (B145695) to form the corresponding S-(5-tert-butylthien-2-yl)isothiourea salt. orgsyn.orggoogle.com

This isothiourea salt is then subjected to oxidative chlorosulfonation. Again, N-chlorosuccinimide (NCS) is an effective reagent for this transformation. orgsyn.orgresearchgate.net The reaction is typically carried out in an acidic aqueous medium, such as a mixture of acetonitrile and aqueous HCl. researchgate.net This method is considered environmentally friendly as it avoids the use of toxic thiols and hazardous chlorine gas. orgsyn.org Other reagents, such as tert-butyl hypochlorite, have also been shown to mediate this conversion under neutral conditions. researchgate.net

| S-Alkyl Isothiourea Salt From | Reagent System | Solvent | Conditions | Yield (%) |

| Benzyl chloride | NCS / HCl (aq) | Acetonitrile | 0°C to 20°C | 98 |

| 4-Methoxybenzyl chloride | NCS / HCl (aq) | Acetonitrile | 0°C to 20°C | 96 |

| 4-Chlorobenzyl chloride | NCS / HCl (aq) | Acetonitrile | 0°C to 20°C | 95 |

| 1-(Chloromethyl)naphthalene | NCS / HCl (aq) | Acetonitrile | 0°C to 20°C | 93 |

This table illustrates the yields for the synthesis of various sulfonyl chlorides from their corresponding S-alkyl isothiourea salts using an NCS-mediated protocol, highlighting the method's broad applicability. researchgate.net

Sandmeyer-Type Protocols for Thiophene Sulfonyl Chloride Synthesis

The Sandmeyer reaction offers a classic route to aryl and heteroaryl halides and related compounds from diazonium salts derived from primary amines. This transformation can be adapted for the synthesis of thiophene sulfonyl chlorides. The general principle involves the diazotization of a 2-aminothiophene derivative, followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.

A typical procedure involves treating the corresponding (hetero)aromatic amine with a diazotizing agent, such as tert-butyl nitrite (B80452), in the presence of a copper catalyst (e.g., CuCl or CuCl₂) and a source of sulfur dioxide. nih.gov The reaction proceeds via the formation of an aryl radical, which then reacts with sulfur dioxide, followed by chlorination to yield the desired sulfonyl chloride. wikipedia.org While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the general applicability to heteroaromatic amines suggests its feasibility. nih.gov

Key reaction parameters that would require optimization for the synthesis of this compound include the choice of solvent, temperature, and the specific copper catalyst and diazotizing agent used.

Application of Sulfur Dioxide Surrogates (e.g., DABSO) in Sulfonylation

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To circumvent this, stable, solid sulfur dioxide surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. organic-chemistry.orgorgsyn.org DABSO serves as a convenient and safe source of SO₂, releasing it under the reaction conditions. orgsyn.org

In the context of Sandmeyer-type reactions, DABSO has been successfully employed for the synthesis of a wide range of sulfonyl chlorides from feedstock anilines and heteroaromatic amines. nih.govuni-muenchen.deresearchgate.net The protocol typically involves the reaction of the amine with DABSO, a copper catalyst (e.g., CuCl₂), and an acid (e.g., HCl) in a suitable solvent like acetonitrile, followed by the addition of a diazotizing agent such as tert-butyl nitrite. nih.govuni-muenchen.de This method has been shown to be scalable, with one study demonstrating an 80% yield for a heterocyclic sulfonyl chloride on a 20-gram scale. nih.gov

Table 1: General Conditions for Sandmeyer-Type Sulfonylation using DABSO

| Parameter | Condition |

|---|---|

| Amine Substrate | (Hetero)aromatic amine (1.0 equiv) |

| SO₂ Surrogate | DABSO (0.60 equiv) |

| Catalyst | CuCl₂ (5 mol%) |

| Acid | 37% aqueous HCl (2.0 equiv) |

| Diazotizing Agent | tert-butyl nitrite (1.1 equiv) |

| Solvent | Acetonitrile |

| Temperature | Room temperature to 75 °C |

This table represents typical conditions and may require optimization for specific substrates.

Organometallic Reagent-Mediated Sulfonylation

Organometallic reagents provide a powerful and versatile platform for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl chlorides under mild conditions.

Coupling of Thienyl Organozinc Reagents with Chlorosulfates (e.g., 2,4,6-trichlorophenyl chlorosulfate)

A modern approach to heteroaryl sulfonyl chlorides involves the reaction of organozinc reagents with a suitable sulfonyl chloride surrogate. One such surrogate is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This method avoids the use of harsh reagents and is often compatible with a wide range of functional groups.

The synthesis begins with the preparation of the thienyl organozinc reagent. This can be achieved through the direct insertion of zinc into a thienyl halide or by transmetalation from an organolithium or Grignard reagent. The resulting organozinc compound is then reacted with TCPC. This reaction proceeds to generate the sulfonyl chloride intermediate, which can be trapped in situ with an amine to form a sulfonamide. This methodology has been successfully applied to various heteroaryl zinc reagents, demonstrating its potential for the synthesis of compounds like this compound.

Exploitation of Thiophene Grignard Reagents for Sulfonyl Chloride Formation

Grignard reagents, or organomagnesium compounds, are classic organometallic reagents widely used in organic synthesis. researchgate.net They can be employed in the synthesis of sulfonyl chlorides through reaction with a sulfur dioxide source followed by a chlorinating agent, or more directly with sulfuryl chloride.

The preparation of the required thiophene Grignard reagent, such as 5-tert-butyl-2-thienylmagnesium bromide, would involve the reaction of the corresponding 2-bromothiophene (B119243) derivative with magnesium metal in an ethereal solvent like THF. This Grignard reagent can then be reacted with sulfur dioxide or a surrogate like DABSO to form a magnesium sulfinate salt. organic-chemistry.orglookchem.com Subsequent treatment of this sulfinate with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) would yield the desired this compound.

Advanced Synthetic Strategies for Sulfonyl Chlorides

Conversion from Thiophene Sulfonic Acids or Their Salts

A straightforward and common method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. researchgate.net This approach is attractive if the sulfonic acid precursor is readily available. The synthesis of 5-tert-butylthiophene-2-sulfonic acid can be accomplished by the sulfonation of 2-tert-butylthiophene.

Once the sulfonic acid or its salt (e.g., sodium salt) is obtained, it can be converted to the sulfonyl chloride using various chlorinating agents. Common reagents for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus oxychloride (POCl₃)

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) ijsrst.com

1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) researchgate.net

The choice of chlorinating agent and reaction conditions (e.g., solvent, temperature) depends on the stability of the substrate and the desired purity of the product. For instance, TAPC has been reported as an efficient chlorinating agent for the conversion of a range of sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions at room temperature. researchgate.net

Table 2: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF | Readily available, volatile byproducts | Can be harsh, may require elevated temperatures |

| Phosphorus Pentachloride (PCl₅) | Typically used in an inert solvent | Powerful chlorinating agent | Solid, produces solid byproducts that can complicate work-up |

| Cyanuric Chloride | Neutral conditions, often with a base | Mild conditions | Stoichiometric byproducts |

| TAPC | Solvent-free, room temperature | Mild, efficient, simple work-up | Less common reagent |

Transformations from Thiophene Sulfonyl Hydrazides

A practical and efficient methodology for the synthesis of sulfonyl chlorides involves the transformation of their corresponding sulfonyl hydrazide precursors. nih.gov This approach is particularly valuable as it often proceeds under mild conditions, avoiding the use of harsh or corrosive reagents typically required in other methods. nih.gov The conversion of a thiophene sulfonyl hydrazide, such as 5-tert-butylthiophene-2-sulfonyl hydrazide, to the target sulfonyl chloride can be effectively achieved using N-halosuccinimides, particularly N-chlorosuccinimide (NCS). nih.govpreprints.org

The reaction is typically performed by treating the sulfonyl hydrazide with a stoichiometric excess of NCS in a suitable organic solvent at room temperature. nih.govpreprints.org This method has demonstrated broad applicability, successfully affording the desired sulfonyl chloride products in good to excellent yields for a variety of aromatic and heterocyclic substrates, including thiophene derivatives. preprints.org The process is generally clean, highly selective, and allows for a straightforward workup procedure, often involving solvent removal and purification by flash column chromatography. nih.gov

The general transformation is highlighted in the following reaction scheme:

R-SO₂NHNH₂ + 2 NCS → R-SO₂Cl + Succinimide + N₂ + HCl + other byproducts

This synthetic route represents a convenient alternative for accessing sulfonyl chlorides, leveraging the stability of sulfonyl hydrazides which can be prepared from the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. nih.gov

Table 1: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides using NCS

This table presents generalized conditions and observed yields for the conversion of various sulfonyl hydrazides to sulfonyl chlorides using N-Chlorosuccinimide (NCS), a method applicable to thiophene analogs.

| Entry | Starting Hydrazide (Analog) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Arylsulfonyl Hydrazide | Acetonitrile (CH₃CN) | 2 | 85-95 |

| 2 | Thiophene-2-sulfonyl Hydrazide | Acetonitrile (CH₃CN) | 2 | ~80-90 preprints.org |

| 3 | Naphthylsulfonyl Hydrazide | Acetonitrile (CH₃CN) | 2 | ~85 preprints.org |

| 4 | Benzylsulfonyl Hydrazide | Acetonitrile (CH₃CN) | 2 | ~75 |

Oxidation of Low-Valent Sulfur Precursors on the Thiophene Scaffold

The synthesis of this compound can also be accomplished through the direct oxidative chlorination of lower-valent sulfur precursors attached to the thiophene ring. organic-chemistry.org This strategy is a common and effective technique for preparing sulfonyl chlorides. researchgate.net Suitable precursors include thiols (mercaptans) and sulfides. acsgcipr.org

One prominent method involves the oxidation of a corresponding thiophene-2-thiol, in this case, 5-tert-butylthiophene-2-thiol. Various reagent systems have been developed for this transformation, offering mild conditions and high efficiency. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org This process is rapid, often completing within minutes at room temperature, and is applicable to aromatic and heterocyclic thiols. organic-chemistry.org Another effective system utilizes N-chlorosuccinimide (NCS) in combination with a chloride source and water for the in situ preparation of the sulfonyl chloride from the thiol. organic-chemistry.org

Alternatively, the oxidative cleavage of an appropriate sulfide, such as a tert-butyl 5-tert-butylthiophen-2-yl sulfide, can yield the desired sulfonyl chloride. acsgcipr.org In the case of dialkyl or alkyl-aryl sulfides, the presence of a good leaving group, such as a tert-butyl group, is advantageous to prevent the formation of product mixtures. acsgcipr.org The mechanism involves the oxidation and subsequent cleavage of the sulfur species. acsgcipr.org

Table 2: Reagent Systems for Oxidative Chlorination of Thiol Precursors

This table summarizes various reagent combinations used for the conversion of thiols to their corresponding sulfonyl chlorides, a key method for synthesizing thiophene sulfonyl chlorides.

| Entry | Oxidant/Reagent System | Substrate Scope | Key Advantages |

| 1 | H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols organic-chemistry.org | Fast reaction times, excellent yields, mild conditions organic-chemistry.orgorganic-chemistry.org |

| 2 | NCS / H₂O / Bu₄NCl | Thiols | In situ generation, convenient one-pot synthesis of derivatives organic-chemistry.org |

| 3 | H₂O₂ / ZrCl₄ | Thiols, Disulfides | High purity, avoidance of harsh reagents organic-chemistry.org |

| 4 | NCS / HCl (dilute) | Thiol Derivatives | Good yields organic-chemistry.org |

Stereoelectronic and Steric Considerations in this compound Synthesis

Steric Hindrance: The most prominent factor is the steric bulk of the tert-butyl group. This large alkyl group physically obstructs the adjacent C4 position on the thiophene ring. Consequently, during electrophilic substitution reactions, such as direct chlorosulfonation with chlorosulfonic acid, the electrophile (⁺SO₂Cl) is sterically hindered from attacking the C4 position. This directs the substitution almost exclusively to the C2 position, which is electronically activated and sterically accessible. This high degree of regioselectivity is a critical consideration in the synthetic planning.

Stereoelectronic Effects: Stereoelectronic effects relate to the influence of orbital overlap on molecular geometry and reactivity. wikipedia.org The tert-butyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects. This electron-donating nature increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiophene. The activation is most pronounced at the ortho (C2) and para (C4) positions relative to the C5-substituent. While both positions are electronically activated, the aforementioned steric hindrance at C4 allows the electronic activation at C2 to dominate the reaction's outcome, leading to the formation of the 2-sulfonyl chloride isomer. The interaction between the filled π-orbitals of the thiophene ring and the empty orbital of the incoming electrophile is stabilized by the electron-donating tert-butyl group, facilitating the substitution at the 2-position.

Together, these steric and electronic influences ensure a high-yielding and regioselective synthesis of this compound, particularly through electrophilic substitution pathways.

Reaction Pathways and Synthetic Transformations Involving 5 Tert Butylthiophene 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity forms the basis for the synthesis of numerous sulfur-containing compounds. Nucleophilic acyl substitution reactions involving this compound proceed through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.orglibretexts.orgbyjus.comyoutube.com

Formation of Sulfonamides via Reaction with Amines

One of the most common transformations of 5-tert-butylthiophene-2-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. organic-chemistry.orgnih.govprinceton.edu This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of pharmaceutical agents. The reaction typically proceeds by the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a sulfonamide bond. organic-chemistry.orgnih.govucl.ac.uk

| Amine | Product | Yield (%) |

| Ammonia | 5-tert-butylthiophene-2-sulfonamide | Varies |

| Primary Amines (R-NH2) | N-alkyl/aryl-5-tert-butylthiophene-2-sulfonamide | Good to Excellent |

| Secondary Amines (R2NH) | N,N-dialkyl/diaryl-5-tert-butylthiophene-2-sulfonamide | Good to Excellent |

This table presents a generalized summary of sulfonamide formation. Actual yields may vary depending on specific reaction conditions and the nature of the amine.

Synthesis of Sulfones via Organometallic Coupling (e.g., organozinc reagents)

Sulfones can be synthesized from this compound through coupling reactions with organometallic reagents. For instance, organozinc reagents can be employed to form a new carbon-sulfur bond, yielding a sulfone. This method provides a direct route to unsymmetrical sulfones. A one-pot, two-step procedure involving the reduction of sulfonyl chlorides to anhydrous sulfinate salts with magnesium, followed by alkylation with alkyl chlorides, has also been reported for the efficient synthesis of aliphatic sulfones. rsc.org

Conversion to Sulfonate Esters and Sulfonyl Fluorides

Sulfonate Esters: The reaction of this compound with alcohols in the presence of a base yields sulfonate esters. organic-chemistry.orgperiodicchemistry.comlibretexts.orgyoutube.com These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.

| Alcohol | Product |

| Methanol | Methyl 5-tert-butylthiophene-2-sulfonate |

| Ethanol (B145695) | Ethyl 5-tert-butylthiophene-2-sulfonate |

| Isopropanol | Isopropyl 5-tert-butylthiophene-2-sulfonate |

This table illustrates the formation of various sulfonate esters.

Sulfonyl Fluorides: Conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved through a fluoride-chloride exchange process. thieme-connect.denih.govccspublishing.org.cnmdpi.comresearchgate.net Reagents like potassium bifluoride (KHF2) are effective for this transformation. nih.gov Sulfonyl fluorides exhibit unique reactivity and stability, making them important in areas like chemical biology and "click chemistry". nih.govccspublishing.org.cn They are generally more stable towards hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov

Desulfitative and Radical-Mediated Processes

Beyond traditional nucleophilic substitution, this compound can participate in more advanced transformations involving the extrusion of sulfur dioxide or the generation of sulfonyl radicals.

Transition Metal-Catalyzed Desulfitative Cross-Couplings

In recent years, sulfonyl chlorides have emerged as effective coupling partners in transition metal-catalyzed reactions, particularly those involving palladium. chemrevlett.comnih.govresearchgate.net These "desulfitative" cross-coupling reactions proceed with the extrusion of sulfur dioxide (SO2) and allow for the formation of carbon-carbon bonds. chemrevlett.comnih.gov This methodology provides an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. The reaction mechanism typically involves oxidative addition of the sulfonyl chloride to the metal center, followed by SO2 extrusion and subsequent reductive elimination. chemrevlett.com

Photoredox-Catalyzed Sulfonylation and Cyclization Reactions

The advent of photoredox catalysis has opened up new avenues for the utilization of sulfonyl chlorides. researchgate.netnih.govrsc.orgnih.govresearchgate.net Visible light-mediated reactions can generate sulfonyl radicals from sulfonyl chlorides. researchgate.net These highly reactive intermediates can then participate in a variety of transformations, including the sulfonylation of alkenes and alkynes, as well as intramolecular cyclization reactions to construct complex molecular architectures. nih.govrsc.orgnih.gov This approach offers a mild and efficient way to form carbon-sulfur bonds under environmentally benign conditions. researchgate.net

Mechanistic Insights into Homolytic Aromatic Substitution (HAS) with Thiophene (B33073) Rings

Homolytic Aromatic Substitution (HAS) provides a pathway for the arylation of thiophene rings. The mechanism involves the generation of a radical species, typically an aryl radical, which then attacks the aromatic thiophene ring. This attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized radical intermediate. The final step involves the abstraction of a hydrogen atom from this intermediate by another radical or a hydrogen atom donor, which restores the aromaticity of the ring and yields the substituted thiophene product.

In the case of unsubstituted thiophene, phenylation via HAS results in a mixture of 2- and 3-phenylthiophenes. rsc.org Experimental evidence shows a strong preference for substitution at the 2-position, with product ratios in the range of 90–95% for the 2-phenyl isomer and only 5–10% for the 3-phenyl isomer. rsc.org This regioselectivity is influenced by the electronic properties of the attacking radical. A linear correlation has been observed between the partial rate factors for the 2-position of thiophene and the substituent σ° parameters of the attacking phenyl radicals, supporting the theory of polarized aryl radicals influencing the reaction outcome. rsc.org

Reactivity of the Thiophene Ring System

Directed ortho-Metalation and Subsequent Functionalization

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. uwindsor.caharvard.edu This coordination facilitates the deprotonation of the proton at the position ortho (adjacent) to the DMG, forming a stabilized aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

For a substrate like this compound, both the sulfonyl chloride group and the sulfur atom of the thiophene ring can potentially direct metalation. The sulfonyl group is a known, albeit moderate, DMG. If the sulfonyl chloride at the C2 position directs the lithiation, it would target the C3 position. The bulky tert-butyl group at the C5 position would sterically hinder any potential metalation at the C4 position. Therefore, treatment of this compound or its derivatives with a strong lithium base would likely lead to selective deprotonation at the C3 position, providing a route to 2,3,5-trisubstituted thiophenes after quenching with an electrophile.

Palladium and Nickel-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives

Thiophene derivatives are versatile substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-Catalyzed Reactions: The sulfonyl chloride functional group can act as a leaving group in palladium-catalyzed cross-coupling reactions, undergoing desulfitation. researchgate.netlookchem.com This reactivity allows this compound to participate in reactions like Stille, Suzuki-Miyaura, and Mizoroki-Heck couplings. researchgate.netlookchem.com Arenesulfonyl chlorides have been shown to be more reactive than the corresponding aryl chlorides and bromides in Stille cross-couplings with organostannanes, though less reactive than aryl iodides. researchgate.net This provides an economical and efficient pathway for forming new C-C bonds, as sulfonyl chlorides are often readily available. researchgate.net For example, palladium-catalyzed desulfinative Mizoroki-Heck reactions can couple sulfonyl chlorides with olefins under phosphine- and base-free conditions. lookchem.com

Nickel-Catalyzed Reactions: Nickel catalysts, being more earth-abundant and economical, have gained prominence in cross-coupling chemistry. nih.gov Nickel(II) complexes have been successfully used for the cross-coupling polycondensation of thiophene derivatives, proceeding through C-S bond cleavage. acs.org Nickel catalysts are also effective in direct arylation polymerization (DArP), coupling thiophene heteroaryls with poly(hetero)aryl halides. nih.gov Furthermore, nickel-catalyzed reductive cross-coupling reactions can activate C–O bonds, demonstrating the versatility of nickel in forming C(sp³)–C(sp²) bonds with substrates containing heterocycles like thiophene. acs.org These methods highlight the potential for derivatives of this compound to be used as monomers in the synthesis of conjugated polymers or as partners in various nickel-mediated transformations. nih.govacs.org

Table 1: Examples of Palladium and Nickel-Catalyzed Cross-Coupling Reactions with Thiophene Derivatives

| Reaction Type | Catalyst System | Substrate Example | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Stille Coupling | Pd₂(dba)₃ / CuBr·Me₂S / P(2-furyl)₃ | Arenesulfonyl chloride | Organostannane | Biaryl | researchgate.net |

| Mizoroki-Heck | Pd(OAc)₂ | Arenesulfonyl chloride | Olefin | Substituted Olefin | lookchem.com |

| C-H Arylation | [Pd(SIPr)(cinnamyl)Cl] | Benzothiophene | Aryl bromide | Arylated Benzothiophene | mdpi.com |

| Polycondensation | Ni(acac)₂ / dppe | 2-(phenylsulfonyl)-3-hexylthiophene | (Deprotonative) | Poly(3-hexylthiophene) | acs.org |

| Direct Arylation | Ni(II) bipyridine / LiHMDS | Dithiophene | Aryl halide | Cross-linked Polymer | nih.gov |

Impact of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

Steric Shielding and Directing Effects

The tert-butyl group is exceptionally bulky, and its presence on the thiophene ring exerts significant steric effects that influence reaction outcomes. numberanalytics.com This steric hindrance can shield adjacent positions on the ring, primarily the C4 position in this compound, from the approach of reagents. numberanalytics.com

In electrophilic aromatic substitution, for instance, the bulky tert-butyl group can decrease the reaction rate by impeding the formation of the sigma complex at the sterically crowded C4 position. numberanalytics.com Consequently, incoming electrophiles are directed towards the less hindered C3 position. Similarly, in reactions like directed ortho-metalation, the steric bulk at C5 prevents deprotonation at C4, reinforcing the directing effect of a group at C2 to functionalize the C3 position. While the geometry of five-membered rings like thiophene may lessen steric interactions compared to benzene (B151609) systems, the effect remains a critical factor in controlling regioselectivity. sci-hub.ru Studies on other systems have shown that steric hindrance is a key determinant of regioselectivity, often favoring addition at less congested sites. nih.govrsc.org

Electronic Perturbations on the Thiophene System

The tert-butyl group acts as an electron-donating group (EDG) through induction and hyperconjugation. This electronic effect increases the electron density of the thiophene ring, making it more nucleophilic and generally more reactive towards electrophiles compared to unsubstituted thiophene. The aromaticity of thiophene results in delocalization of the sulfur lone pairs into the π-electron system. wikipedia.org

Table 2: Summary of Substituent Effects on the Thiophene Ring

| Substituent | Position | Effect Type | Influence on Reactivity |

|---|---|---|---|

| tert-Butyl | C5 | Steric | Hinders attack at the C4 position, directing reactions to C3. |

| tert-Butyl | C5 | Electronic | Electron-donating; activates the ring toward electrophilic attack (counteracted by SO₂Cl). |

| Sulfonyl Chloride | C2 | Electronic | Strongly electron-withdrawing; deactivates the ring toward electrophilic attack and activates it for nucleophilic substitution. |

| Sulfonyl Chloride | C2 | Directing | Can act as a Directed Metalation Group (DMG) for lithiation at C3. |

Mechanistic Elucidation and Theoretical Approaches

Reaction Mechanism Studies in Sulfonyl Chloride Synthesis

The synthesis of aryl and heteroaryl sulfonyl chlorides can be achieved through several methods, each with a distinct reaction mechanism. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Oxidative chlorosulfonation is a direct method for converting sulfur compounds, such as thiols or sulfides, into their corresponding sulfonyl chlorides. This process involves the simultaneous oxidation of the sulfur atom and chlorination. Reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) in aqueous acetonitrile (B52724) have been found to be effective for this transformation. lookchem.com

The mechanism for the oxidative chlorination of sulfur compounds is believed to proceed through a series of rapid oxidation and chlorination steps. While the exact intermediates can be transient, the process generally involves the stepwise oxidation of the sulfur atom. For a thiol or disulfide, the reaction is thought to initiate with the formation of a sulfenyl chloride, which is then further oxidized and chlorinated to yield the sulfonyl chloride. These reactions are typically fast, suggesting a direct reaction of the chlorinating agent with the sulfur substrate or its oxidized intermediates rather than the in-situ generation of chlorine gas. lookchem.com In the case of thiophene (B33073), which is a stable heterocyclic compound, oxidative desulfurization can occur under certain conditions, where the sulfur atom is oxidized to more polar species like sulfoxides and sulfones. researchgate.netresearchgate.net The direct chlorosulfonation of an aromatic ring like benzene (B151609) with chlorosulfonic acid at low temperatures involves an electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

Table 1: Proposed Steps in Oxidative Chlorination of Sulfur Compounds

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | Thiol/Disulfide + Oxidizing/Chlorinating Agent (e.g., DCDMH) | Sulfenyl Chloride | Initial reaction of the sulfur compound. |

| 2 | Sulfenyl Chloride + Oxidizing/Chlorinating Agent | Sulfinyl Chloride | Further oxidation and chlorination. |

| 3 | Sulfinyl Chloride + Oxidizing/Chlorinating Agent | Sulfonyl Chloride | Final oxidation step to the sulfonyl chloride. |

This table is generated based on mechanistic discussions in the literature. lookchem.com

The Sandmeyer reaction provides a versatile method for synthesizing aryl sulfonyl chlorides from aryl amines via diazonium salt intermediates. wikipedia.orgorganic-chemistry.org This reaction is a type of radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The general mechanism, supported by the detection of biaryl byproducts, involves a single-electron transfer (SET) catalyzed by copper(I) salts. wikipedia.orgnih.gov

The key steps in the Sandmeyer-type synthesis of sulfonyl chlorides are:

Diazotization : The aromatic amine is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite, tert-butyl nitrite) in the presence of an acid. acs.orgresearchgate.net

Radical Formation : The diazonium salt is reduced by a copper(I) catalyst, initiating a one-electron transfer. This leads to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgnih.gov

Sulfonylation : The aryl radical reacts with sulfur dioxide (often generated in situ from sources like DABSO or thionyl chloride) to form an arylsulfonyl radical. nih.govacs.orgresearchgate.net

Chlorine Transfer : The arylsulfonyl radical is then trapped by a chlorine atom, often from a copper(II) chloride species formed during the catalytic cycle, to yield the final aryl sulfonyl chloride and regenerate the copper(I) catalyst. wikipedia.orgnih.gov

Mechanistic investigations using radical clock experiments have confirmed the presence of aryl radical intermediates in Sandmeyer reactions. nih.gov The rate of ligand transfer from the copper(II) species to the aryl radical is extremely fast, occurring within the solvent cage. york.ac.uk

Table 2: Key Intermediates in the Sandmeyer Sulfonylation Reaction

| Intermediate | Role in Mechanism | Method of Detection/Inference |

| Aryl Diazonium Salt | Precursor to the radical species | Formed in situ and consumed |

| Aryl Radical | Key reactive intermediate | Inferred from biaryl byproducts, radical clock experiments wikipedia.orgnih.gov |

| Arylsulfonyl Radical | Precursor to the final product | Traps sulfur dioxide |

| Copper(II) Species | Transfers chlorine atom and facilitates catalysis | Regenerates Cu(I) catalyst |

This table is synthesized from general descriptions of the Sandmeyer reaction mechanism. wikipedia.orgnih.govyork.ac.uk

Palladium-catalyzed cross-coupling reactions offer a modern approach to forming carbon-sulfur bonds, enabling the synthesis of sulfonyl chlorides from organometallic reagents. A key step in these catalytic cycles is transmetalation. wikipedia.orgnih.gov Transmetalation involves the transfer of an organic group (in this case, the 5-tert-butylthiophenyl group) from one metal (e.g., boron in boronic acids, tin in organostannanes) to the palladium center. wikipedia.orgrsc.orgyoutube.com

A typical catalytic cycle for a palladium-catalyzed sulfonylation involves:

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with a sulfur source, such as a chlorosulfate (B8482658), to form a Pd(II) complex. mit.edu

Transmetalation : An organometallic reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) center, displacing another ligand. nih.govnih.govuva.es Studies have shown that this step is often accelerated by more electron-rich nucleophiles (the organometallic reagent) and more electron-poor electrophiles (the arylpalladium complex). nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. nih.gov

The mechanism of transmetalation itself can vary depending on the organometallic reagent used. uva.es For organoboranes in Suzuki-Miyaura coupling, the process often requires activation by a base. rsc.org The transmetalation step is crucial as it dictates the efficiency and scope of the cross-coupling reaction. nih.gov

Mechanistic Studies of 5-Tert-butylthiophene-2-sulfonyl chloride Transformations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a fundamental reaction, typically leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The mechanism of this substitution has been a subject of extensive study. Two primary pathways are generally considered: a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov

SN2-type Mechanism : This pathway involves a single transition state where the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously. This process proceeds with an inversion of configuration at the sulfur center. mdpi.com

Addition-Elimination (A-E) Mechanism : This stepwise process involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane). nih.govmdpi.com This intermediate then eliminates the leaving group to form the final product.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to distinguish between these mechanisms. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies suggest that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comnih.gov However, for other nucleophiles, such as fluoride, the A-E mechanism involving a stable intermediate is favored. mdpi.comnih.gov The nature of the nucleophile, substrate, and solvent all play a role in determining the operative mechanism. mdpi.com The presence of bulky groups, like the tert-butyl group on the thiophene ring, can influence the reaction rate through steric and electronic effects. mdpi.comnih.gov

Photochemical reactions provide a pathway to generate sulfonyl radicals from sulfonyl chlorides, which can then participate in various transformations. cam.ac.uk The process is initiated by the absorption of light, leading to the homolytic cleavage of the sulfur-chlorine bond.

Initiation: The reaction begins when the sulfonyl chloride molecule absorbs a photon of suitable energy (hν), leading to the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical. wikipedia.org

R-SO₂Cl + hν → R-SO₂• + Cl•

Propagation: The generated radicals then propagate a chain reaction. For instance, in an addition reaction to an alkene, the sulfonyl radical can add across the double bond to form a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of the sulfonyl chloride, yielding the addition product and regenerating a sulfonyl radical to continue the chain. magtech.com.cn

R-SO₂• + CH₂=CH-R' → R-SO₂-CH₂-C•H-R'

R-SO₂-CH₂-C•H-R' + R-SO₂Cl → R-SO₂-CH₂-CHCl-R' + R-SO₂•

Photocatalysts can also be used to initiate these radical chains under visible light. cam.ac.ukrsc.org In such systems, an excited photocatalyst can induce the reduction of the sulfonyl chloride, leading to the formation of the sulfonyl radical and initiating the reaction cascade. cam.ac.uk

Catalytic Cycles in Transition Metal-Mediated Desulfonylation Reactions

Transition metal-catalyzed desulfonylation reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, where the sulfonyl group acts as a leaving group. While specific studies on this compound are not extensively documented, plausible catalytic cycles can be proposed based on well-established mechanisms for aryl sulfonyl chlorides, primarily involving palladium and nickel catalysts.

A general catalytic cycle for a palladium-catalyzed desulfonylative coupling reaction, such as a Suzuki or Heck-type reaction, is initiated by the oxidative addition of the C-SO2Cl bond of this compound to a low-valent transition metal center, typically Pd(0) or Ni(0). This step is often considered the rate-determining step and involves the cleavage of the carbon-sulfur bond. The resulting intermediate is a square planar Pd(II) or a related Ni(II) species.

The subsequent steps of the catalytic cycle are dependent on the specific type of coupling reaction. For instance, in a Suzuki-type coupling, a transmetalation step would follow, where an organoboron reagent transfers an organic group to the palladium center. The final step is a reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A proposed catalytic cycle for the nickel-catalyzed desulfonylative reductive cross-coupling of an aryl sulfone with an aryl bromide suggests a sequential oxidative addition process. Initially, the nickel(0) species undergoes oxidative addition into the aryl sulfone, followed by reduction and a second oxidative addition into the aryl bromide, ultimately leading to the cross-coupled product after reductive elimination acs.org.

The efficiency and selectivity of these catalytic cycles are heavily influenced by the nature of the ligands coordinated to the metal center, the solvent, and the reaction temperature. The bulky tert-butyl group on the thiophene ring of this compound can also play a significant role in modulating the reactivity and the stability of the organometallic intermediates.

Table 1: Key Steps in a Generic Transition Metal-Catalyzed Desulfonylation Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | The low-valent metal center (e.g., Pd(0)) inserts into the C-S bond of the sulfonyl chloride. | Aryl-Metal(II)-Sulfonyl Complex |

| Transmetalation | (In cross-coupling reactions) Transfer of an organic group from a main group organometallic reagent (e.g., organoboron) to the metal center. | Diaryl-Metal(II) Complex |

| Reductive Elimination | Formation of the new C-C or C-H bond and regeneration of the active metal catalyst. | Metal(0) Complex |

Application of Computational Chemistry

Computational chemistry, particularly quantum mechanical calculations and molecular modeling, offers invaluable insights into the mechanistic details and substituent effects that are often challenging to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the reaction pathways of chemical transformations. For the desulfonylation of this compound, DFT calculations can be employed to:

Map the Potential Energy Surface: By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the determination of activation energies, which are crucial for understanding reaction rates.

Elucidate Transition State Structures: The geometry of transition states provides critical information about the bond-making and bond-breaking processes occurring during the reaction. For instance, in the oxidative addition step, DFT can model the structure of the transition state as the metal center approaches the C-S bond.

Investigate Reaction Mechanisms: Competing reaction mechanisms can be evaluated by comparing their calculated activation barriers. For example, DFT could be used to determine whether a radical-based mechanism or a concerted oxidative addition is more likely for the C-S bond cleavage of this compound.

While specific DFT studies on the desulfonylation of this compound are scarce, research on related thiophene derivatives has demonstrated the utility of these methods in understanding their electronic structure and reactivity mdpi.com.

The tert-butyl and sulfonyl chloride groups attached to the thiophene ring exert significant steric and electronic effects that influence the molecule's reactivity. Molecular modeling techniques can quantify these effects.

Steric Effects: The tert-butyl group is sterically demanding. Computational modeling can quantify this steric hindrance, for example, by calculating cone angles or buried volume percentages for ligands in potential organometallic intermediates. This steric bulk can influence the rate of reaction, the coordination geometry around a metal center, and the regioselectivity of certain reactions. Studies on other bulky ligands have shown that steric demands can be a deciding factor in the formation and stability of reaction intermediates researchgate.net. The tert-butyl substitution can also lead to a stiffer molecular backbone, limiting its conformational flexibility researchgate.net.

Electronic Effects: The electronic properties of the substituents play a crucial role in the reactivity of the thiophene ring and the C-S bond. The sulfonyl chloride group is a strong electron-withdrawing group, which can make the thiophene ring more susceptible to nucleophilic attack and can influence the energetics of the oxidative addition step. The tert-butyl group, on the other hand, is generally considered to be a weak electron-donating group through hyperconjugation. Computational studies on tert-butyl substituted systems have shown that this group can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

DFT calculations can be used to visualize and quantify these electronic effects by computing:

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the electron density distribution within the molecule, highlighting electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and LUMO are critical for understanding chemical reactivity. For instance, the energy of the LUMO can correlate with the ease of accepting an electron in a reductive process.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and bond strengths within the molecule, offering a quantitative measure of the electronic influence of the substituents.

Table 2: Predicted Steric and Electronic Effects of Substituents in this compound

| Substituent | Effect | Predicted Influence on Reactivity |

| tert-Butyl Group | Steric: High steric bulk Electronic: Weakly electron-donating | May hinder the approach of bulky reagents or catalysts. Can influence the stability of intermediates. May slightly increase the electron density of the thiophene ring. |

| Sulfonyl Chloride Group | Electronic: Strongly electron-withdrawing | Decreases the electron density of the thiophene ring, making it more electrophilic. Facilitates the cleavage of the C-S bond in desulfonylation reactions. |

Advanced Research Applications of 5 Tert Butylthiophene 2 Sulfonyl Chloride in Chemical Sciences

Role as a Key Intermediate in Complex Molecule Synthesis

The primary utility of 5-tert-butylthiophene-2-sulfonyl chloride in synthetic chemistry lies in its function as a potent electrophilic reagent. The sulfonyl chloride group readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity allows for the precise introduction of the 5-tert-butylthiophene-2-sulfonyl group into diverse molecular architectures.

The thiophene (B33073) ring and its derivatives are fundamental components in many biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net The sulfonamide functional group is also a well-established pharmacophore present in numerous therapeutic agents. ucl.ac.uk The combination of these two motifs through the use of thiophene sulfonyl chlorides provides a robust strategy for creating novel compounds with potential therapeutic applications. This compound serves as a key precursor in the synthesis of novel sulfonamides. researchgate.net The reaction of this sulfonyl chloride with various primary or secondary amines yields a library of corresponding sulfonamides, which can be screened for a range of biological activities, including antimicrobial and anticancer properties. researchgate.netechemcom.com The tert-butyl group often enhances lipophilicity, which can favorably influence a molecule's pharmacokinetic properties.

Table 1: Examples of Bioactive Scaffolds Synthesized Using Sulfonyl Chlorides

| Scaffold Class | Precursor Reagent Type | Potential Biological Activity |

|---|---|---|

| Thiophene Sulfonamides | Thiophene Sulfonyl Chloride | Antimicrobial, Anticancer, Protease Inhibition researchgate.netucl.ac.uk |

| Isoxazolidinyl Sulfonamides | Pentafluorophenyl Sulfonate (from sulfonyl chloride) | Anti-HIV ucl.ac.uk |

| N-Aryl Sulfonyl Pyrimidines | Benzenesulfonyl Chloride | Antibacterial, Antitumor echemcom.com |

Beyond simple sulfonamide formation, this compound is instrumental in constructing more complex heterocyclic systems. The sulfonyl chloride group can participate in intramolecular cyclization reactions to form novel fused-ring systems. For instance, reaction with a molecule containing two nucleophilic sites, such as an amino alcohol or a diamine, can lead to the formation of multi-atomic heterocyclic rings incorporating the sulfonyl group (e.g., sultams or cyclic sulfonamides). These novel frameworks serve as scaffolds for developing new classes of compounds with unique three-dimensional structures and properties. The thiophene core itself is a stable aromatic heterocycle that can be further modified, making the resulting frameworks versatile for various chemical explorations. researchgate.net

Analytical Derivatization Strategies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method. Sulfonyl chlorides are effective derivatizing agents for compounds containing primary and secondary amine groups, as well as hydroxyl groups. nih.govnih.gov this compound offers specific advantages in this context for chromatographic and spectrometric techniques.

Many biologically relevant molecules, such as certain amino acids, biogenic amines, and pharmaceuticals, lack a strong chromophore, making them difficult to detect at low concentrations using High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption detectors. nih.gov Derivatization with a reagent that attaches a UV-absorbing tag to the analyte can significantly enhance detection sensitivity. nih.gov The 5-tert-butylthiophene group in this compound acts as an effective chromophore. When this reagent reacts with a target analyte (e.g., a secondary amine), the resulting sulfonamide derivative can be easily detected by UV detectors. nih.gov This pre-column derivatization allows for the quantification of trace-level analytes that would otherwise be undetectable.

Mass spectrometry (MS) is a powerful analytical tool, but some small, polar molecules can be challenging to analyze due to poor ionization efficiency or extensive fragmentation. nih.gov Chemical derivatization can improve MS analysis by increasing the molecular weight of the analyte, reducing its polarity, and introducing a group that readily ionizes and directs fragmentation in a predictable manner. nih.govnih.gov Tagging an analyte with the 5-tert-butylthiophene-2-sulfonyl group enhances its performance in MS. nih.gov The bulky, stable aromatic tag helps to improve the analyte's response in electrospray ionization (ESI) and provides a characteristic fragmentation pattern upon collision-induced dissociation, which is useful for structural confirmation and selective monitoring. chemrxiv.org

Table 2: Principles of Derivatization for Enhanced Analyte Detection

| Analytical Method | Principle of Enhancement | Role of 5-Tert-butylthiophene Moiety |

|---|---|---|

| HPLC-UV | Introduction of a UV-absorbing chromophore. | Acts as the chromophore, allowing for sensitive detection. |

| HPLC-FLD | Introduction of a fluorescent tag (fluorophore). | (If moiety is fluorescent or can be made so) Acts as the fluorophore. |

| LC-MS/MS | Improved ionization efficiency and controlled fragmentation. | Provides a stable, readily ionizable tag with a predictable fragmentation pattern. nih.govchemrxiv.org |

Development of Specialized Reagents and Ligands

Arylsulfonyl chlorides are recognized as pivotal precursors for a wide array of functional groups and reagents in organic synthesis. orgsyn.org this compound is no exception and can be converted into other valuable chemical tools. For example, it can be used to prepare:

Sulfonate Esters: By reacting with alcohols, it forms sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, similar to the more common tosylates and mesylates.

Sulfonyl Azides and Hydrazides: Further transformation of the sulfonyl chloride can yield sulfonyl azides, which are precursors for nitrene insertion reactions, or sulfonyl hydrazides, used in the synthesis of various heterocyclic compounds.

Ligands for Catalysis: The thiophene ring contains a sulfur atom that can act as a ligand to coordinate with transition metals. By incorporating the 5-tert-butylthiophene-2-sulfonyl moiety into a larger molecular structure, specialized ligands can be designed for applications in homogeneous catalysis. The electronic properties and steric bulk of the tert-butyl group can be used to fine-tune the catalytic activity and selectivity of the metal center.

Precursor for Chiral Sulfinylamine Reagents in Asymmetric Catalysis

This compound serves as a valuable starting material for the synthesis of novel chiral sulfinylamine reagents, which are pivotal in the field of asymmetric catalysis. The transformation from a sulfonyl chloride to a sulfinamide, a class of compounds widely recognized for their role as chiral auxiliaries, is a key step in this process. nih.govresearchgate.net Chiral sulfinamides, most notably tert-butanesulfinamide, have become indispensable tools in the stereoselective synthesis of amines and their derivatives. rsc.orgyale.edu The robust nature and steric bulk of the tert-butyl group are crucial for inducing high levels of stereocontrol in chemical reactions. acs.org

The synthesis involves an in-situ reduction of the sulfonyl chloride in the presence of an amine, a method that provides a direct, one-pot route to sulfinamides from readily available sulfonyl chlorides. nih.govresearchgate.net This approach avoids the need to handle more sensitive reagents like sulfinyl chlorides. nih.gov For this compound, this conversion would yield 5-tert-butylthiophene-2-sulfinamide. The presence of the sterically demanding tert-butyl group on the thiophene ring, analogous to the tert-butyl group in the widely used Ellman auxiliary, is anticipated to provide excellent stereochemical control when used in asymmetric synthesis. nih.gov

The resulting chiral sulfinamide can then be condensed with aldehydes or ketones to form N-sulfinylimines. rsc.orgwikipedia.org These sulfinylimines are versatile electrophiles that react with a wide range of nucleophiles in a highly diastereoselective manner, enabling the asymmetric synthesis of a diverse array of chiral amines, which are common structural motifs in pharmaceuticals and natural products. rsc.orgnih.gov

Table 1: Proposed Synthesis of 5-Tert-butylthiophene-2-sulfinamide

| Reactant | Reagents | Product | Reaction Type |

|---|

Table 2: Comparison of Structural Features for Chiral Auxiliaries

| Feature | Ellman's Auxiliary (tert-butanesulfinamide) | Proposed Auxiliary (5-tert-butylthiophene-2-sulfinamide) |

|---|---|---|

| Chiral Center | Sulfur Atom | Sulfur Atom |

| Steric Group | tert-Butyl | tert-Butyl |

| Aromatic System | None | Thiophene Ring |

| Key Advantage | Well-established, high diastereoselectivity | Potential for modified electronic properties and novel reactivity due to the thiophene ring |

Use in the Preparation of Advanced Polymer Precursors (e.g., polythiophenes)

The unique structure of this compound makes it a highly promising monomer precursor for the synthesis of advanced functional polymers, particularly polythiophenes. rsc.org Polythiophenes are a major class of conducting polymers with applications in organic electronics, such as field-effect transistors, solar cells, and light-emitting diodes. rsc.orgcmu.edu The properties of these polymers can be finely tuned by introducing functional groups onto the thiophene monomer unit. kobe-u.ac.jp

The this compound molecule possesses two key features for polymer synthesis:

The tert-Butyl Group: This bulky substituent significantly enhances the solubility of the resulting polythiophene in common organic solvents. rsc.org Poor solubility is a major challenge in the processing of many conducting polymers, and the incorporation of such alkyl groups is a common strategy to overcome this limitation. cmu.edu

The Sulfonyl Chloride Group: This reactive group serves as a versatile handle for further functionalization. It can be converted into a sulfonic acid or sulfonate ester group. rsc.orgbohrium.com The presence of sulfonate side chains can render polythiophenes water-soluble and can lead to "self-doping," where the acidic proton on the sulfonic acid group dopes the polymer backbone, increasing its electrical conductivity. rsc.orgchemrxiv.org This strategy is crucial for creating materials like PEDOT:PSS, a widely used transparent conductive polymer.

This functionalized monomer can be polymerized using modern metal-catalyzed cross-coupling techniques, such as Grignard Metathesis (GRIM) polymerization. rsc.orgcore.ac.uk This method allows for the synthesis of regioregular, head-to-tail coupled polythiophenes, a structural feature that is critical for achieving high charge carrier mobility and desirable electronic properties. rsc.orgrsc.org The sulfonyl chloride group would typically be converted to a more stable sulfonate ester before polymerization. The resulting polymer could then be hydrolyzed to produce the polythiophene with sulfonic acid side chains, enhancing its conductivity. rsc.orgbohrium.com

Table 3: Potential Role in Polythiophene Synthesis via GRIM Polymerization

| Step | Description | Precursor/Intermediate | Purpose |

|---|---|---|---|

| 1. Monomer Modification | Conversion of the sulfonyl chloride to a sulfonate ester. | 5-tert-butyl-2-(alkoxysulfonyl)thiophene | To create a stable monomer suitable for polymerization conditions. |

| 2. Halogenation | Introduction of halogens (e.g., Bromine) at the 2- and 5-positions of the thiophene ring. | 2,5-Dibromo-3-tert-butyl-4-(alkoxysulfonyl)thiophene (hypothetical) | To provide reactive sites for cross-coupling polymerization. |

| 3. Polymerization | Grignard Metathesis (GRIM) using a Nickel catalyst (e.g., Ni(dppp)Cl₂). rsc.orgrsc.org | Poly(3-tert-butyl-4-(alkoxysulfonyl)thiophene) | To form the regioregular polymer backbone. |

| 4. Post-Functionalization | Hydrolysis of the sulfonate ester side chains to sulfonic acid groups. kobe-u.ac.jprsc.org | Poly(3-tert-butyl-4-sulfonyl)thiophene (sulfonic acid form) | To induce self-doping and improve electrical conductivity. rsc.org |

Future Research Directions and Emerging Trends

Innovations in Environmentally Benign Synthesis of Thiophene (B33073) Sulfonyl Chlorides

The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that pose environmental and safety challenges, such as the use of toxic and corrosive chemicals. mdpi.com Consequently, a significant emerging trend is the development of environmentally benign or "green" synthetic methods. Research is focused on replacing hazardous reagents with safer, more sustainable alternatives and employing reaction media that are less harmful than traditional volatile organic solvents.

Key innovations in this area include:

Alternative Chlorinating Agents: Instead of harsh reagents like chlorine gas, milder and safer agents are being adopted. N-chlorosuccinimide (NCS) has been demonstrated as an effective reagent for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from thiophene precursors. technologynetworks.com This method is operationally simple and allows for the recycling of the succinimide (B58015) byproduct. technologynetworks.com

Oxidative Chlorination in Green Solvents: The oxidative chlorination of thiols and disulfides is a primary route to sulfonyl chlorides. acs.org Green chemistry approaches are exploring the use of oxidants like Oxone in water, which serves as a non-toxic, non-flammable, and abundant solvent. acs.org Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water and ethanol (B145695). nih.govmdpi.com

Metal-Free Conditions: To avoid the use of heavy metals, which can be toxic and difficult to remove from final products, metal-free synthetic routes are being developed. One such method involves the use of ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant for the conversion of thiols into sulfonyl chlorides, greatly reducing solvent use and simplifying purification. nih.gov

These approaches aim to reduce waste, avoid hazardous substances, and lower energy consumption, aligning with the principles of green chemistry. rsc.org The application of these general methods to the specific synthesis of 5-tert-butylthiophene-2-sulfonyl chloride represents a key direction for future research, promising more sustainable manufacturing processes.

| Green Reagent/System | Precursor Type | Key Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions, byproduct can be recycled, avoids hazardous reagents. | technologynetworks.com |

| Oxone-KX (X=Cl) in Water | Thiols, Disulfides | Uses water as a green solvent, rapid reaction. | acs.org |

| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H2O) | Thiols | Efficient oxidation in sustainable solvents (water, EtOH), simple workup. | nih.govmdpi.com |

| Ammonium Nitrate / O₂ | Thiols | Metal-free, uses oxygen as a terminal oxidant, reduced solvent use. | nih.gov |

Discovery of New Catalytic Systems for Selective Functionalization

The precise functionalization of the thiophene ring is critical for tuning the properties of resulting molecules. While classical electrophilic substitution is useful, it can lack regioselectivity. Emerging research is focused on the discovery of novel catalytic systems that can direct reactions to specific positions on the thiophene ring with high efficiency and selectivity.

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This system, also known as a Catellani-type reaction, has been successfully applied to the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. mdpi.comacs.org This method allows for the simultaneous installation of two different functional groups in a highly regioselective manner, rapidly increasing molecular complexity. mdpi.com

Palladium-Catalyzed C-H Activation: Direct C-H activation is a highly atom-economical strategy for functionalizing thiophenes. Catalytic systems, often based on palladium acetate (B1210297) (Pd(OAc)₂), have been developed to arylate specific C-H bonds on the thiophene ring. nih.gov For instance, palladium catalysis can enable the functionalization of the typically less reactive β-positions (C3 or C4) of the thiophene ring through a 1,4-migration mechanism. researchgate.net

Silver(I)-Catalyzed C-H Activation: To achieve functionalization under milder conditions, new catalytic systems are being explored. A protocol using Ag(I) for C2-selective C-H activation of benzo[b]thiophenes at near-room temperature has been developed, which then transmetalates to a palladium catalyst for the subsequent C-C bond formation. nih.gov

Metal-Catalyzed Cycloisomerization: For the synthesis of the thiophene ring itself, metal-catalyzed cyclization of functionalized alkynes offers a regioselective and atom-economical approach. optibrium.comacs.org Catalytic systems based on palladium iodide (PdI₂) with potassium iodide (KI) have been effective in these transformations. optibrium.comacs.org

The discovery of new ligands and bimetallic systems that can enhance catalytic activity, improve selectivity, and broaden the scope of compatible functional groups is a major frontier. Applying these advanced catalytic methods to precursors of this compound or to the compound itself could unlock novel derivatives with tailored properties.

Development of C-H Functionalization Methods on the Thiophene Ring

Direct C-H functionalization has emerged as one of the most powerful and sustainable strategies in modern organic synthesis, as it avoids the need for pre-functionalized starting materials (like halogenated or organometallic thiophenes), thus reducing step counts and waste generation. The development of new methods to selectively activate and convert the C-H bonds of the thiophene ring into new C-C, C-N, or C-O bonds is a vibrant area of research.

This field is advancing beyond simple arylation to include a wider range of transformations. Key trends include:

Regiodivergent Catalysis: A significant challenge is controlling the position of functionalization. Research is focused on developing catalytic systems that can selectively target either the C2/C5 (α) positions or the more challenging C3/C4 (β) positions. For example, palladium-catalyzed 1,4-migration has been used to activate β C-H bonds of 2-arylthiophenes for subsequent coupling reactions. researchgate.net

Double C-H Functionalization: Methods that form a new bond by activating two C-H bonds simultaneously (one on the thiophene and one on a coupling partner) are highly desirable. Palladium catalysis has been instrumental in developing such direct arylation couplings. researchgate.net The Pd/NBE cooperative catalysis is a prime example of installing two functional groups via C-H activation at adjacent positions. mdpi.comacs.org

Asymmetric Functionalization: For applications in pharmaceuticals and chiral materials, the development of enantioselective C-H functionalization methods is crucial. Recent work has shown the catalytic asymmetric dearomatization of thiophenes, creating complex, chiral spirocyclic structures. rsc.orgnih.gov

For a molecule like this compound, the C3 and C4 positions possess C-H bonds that could be targets for these advanced functionalization methods. Developing catalytic systems that can selectively functionalize these positions without disturbing the existing tert-butyl and sulfonyl chloride groups would provide access to a vast new chemical space of highly functionalized thiophenes.

Exploration of this compound in Advanced Materials Chemistry